molecular formula C7H13ClFN B2965961 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride CAS No. 2378501-55-2

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2965961
CAS No.: 2378501-55-2
M. Wt: 165.64
InChI Key: TZTPOVLUUSBKED-MEZFUOHNSA-N
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Description

Chemical Structure and Properties
6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride is a bicyclic spiro compound featuring a seven-membered ring system with nitrogen at position 1 and a fluoromethyl substituent at position 4. Its molecular formula is C₆H₁₀FN·HCl (molecular weight: 149.62 g/mol) . Key structural attributes include:

  • Spiro[3.3]heptane core: Two fused three-membered rings sharing a central carbon atom.
  • Fluoromethyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
  • Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.

The SMILES notation (C1CNC12CC(C2)F) and InChIKey (RZJRVBONAFLXTM-UHFFFAOYSA-N) confirm the spirocyclic arrangement and fluoromethyl substitution .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-5-6-3-7(4-6)1-2-9-7;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPOVLUUSBKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CC(C2)CF.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Fluoromethyl)-1-azaspiro[33]heptane;hydrochloride typically involves multiple steps, starting from commercially available precursorsThe final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, high-throughput reaction conditions, and continuous flow processes to ensure consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluoromethyl group may enhance the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Commercial Availability and Regulatory Status

  • Analog Availability :
    • 6-Oxa-1-azaspiro[3.3]heptane oxalate : Sold by Alfa-Aesar and Matrix Scientific (CAS 1046153-00-7) .
    • 2-Azaspiro[3.3]heptane HCl : Available from Enamine Ltd (CAS 1420271-08-4) .

Biological Activity

6-(Fluoromethyl)-1-azaspiro[3.3]heptane;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of azaspiro compounds, which are recognized for their diverse pharmacological properties. The hydrochloride salt form enhances its solubility and bioavailability, making it suitable for various biological applications.

  • IUPAC Name : 6-(Fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride
  • CAS Number : 2378501-55-2
  • Molecular Formula : C7_{7}H11_{11}ClF1_{1}N
  • Molecular Weight : 161.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to target proteins.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Antinociceptive Activity : Studies have shown that azaspiro compounds can modulate pain pathways, potentially providing relief in pain-related conditions.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation markers in cell cultures, suggesting a role in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Pain Modulation : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of azaspiro compounds showed significant antinociceptive effects in rodent models, supporting their potential for pain management therapies .
  • Neuroprotective Research : In vitro studies indicated that the compound could inhibit neuronal cell death induced by excitotoxicity, suggesting its potential use in conditions like Alzheimer’s disease .
  • Inflammation Reduction : Research highlighted that treatment with this compound reduced levels of pro-inflammatory cytokines in macrophage cultures, indicating its utility in managing chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntinociceptiveSignificant reduction in pain response
NeuroprotectiveProtection against excitotoxicity-induced death
Anti-inflammatoryDecreased pro-inflammatory cytokine levels

Synthesis and Derivatives

The synthesis of this compound involves several synthetic routes that can be optimized for yield and purity. The introduction of fluoromethyl groups enhances the lipophilicity and biological activity of the compound, making it a valuable candidate for drug development.

Synthetic Routes

  • Starting Materials : Common precursors include cyclopentylamines and fluorinated reagents.
  • Reaction Conditions : Typically involve nucleophilic substitution reactions under controlled temperatures to ensure high yields.

Future Directions

Ongoing research aims to explore the structure-activity relationship (SAR) of this compound to optimize its pharmacological properties further. Novel derivatives are being synthesized to enhance efficacy and reduce potential side effects.

Q & A

Basic: What are the common synthetic strategies for 6-(fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride?

The synthesis typically involves modular approaches starting from spirocyclic precursors. A key route involves:

  • Cyclobutanone-based synthesis : Cyclobutanone undergoes Wittig reaction to form an alkene intermediate, followed by [2+2] cycloaddition with Graf's isocyanate to yield a β-lactam intermediate. Subsequent reduction generates the 1-azaspiro[3.3]heptane core .
  • Fluoromethyl introduction : Fluorination can be achieved via nucleophilic substitution (e.g., using KF in polar aprotic solvents) or via fluoromethyl Grignard reagents. The hydrochloride salt is formed during final purification using HCl .
  • Scalability : Evidence from TBI-223 intermediate synthesis shows that hydroxide-mediated alkylation of aromatic amines with bis(bromomethyl)oxetane can achieve >85% yield at 100 g scale, highlighting reproducibility .

Basic: How is the structural integrity of 6-(fluoromethyl)-1-azaspiro[3.3]heptane hydrochloride validated experimentally?

Characterization relies on:

  • NMR spectroscopy : Distinct signals for the spirocyclic protons (e.g., δ 4.4–4.8 ppm for oxa/aza rings) and fluoromethyl group (¹⁹F NMR: δ -220 to -230 ppm) .
  • HRMS : Accurate mass determination (e.g., [M+H]+ calculated vs. observed) confirms molecular formula .
  • X-ray crystallography : Used to resolve spirocyclic conformation and confirm stereochemistry in related analogs .

Basic: What is the rationale for using 1-azaspiro[3.3]heptane as a piperidine bioisostere?

1-Azaspiro[3.3]heptane mimics piperidine’s nitrogen geometry and basicity while offering:

  • Improved metabolic stability : Reduced CYP450-mediated oxidation due to constrained spirocyclic structure .
  • Enhanced solubility : Lower lipophilicity (cLogP reduction by ~0.5 units) compared to piperidine .
  • Synthetic versatility : Functionalization at the 3-position allows diverse derivatization (e.g., fluoromethyl addition) without compromising ring strain .

Advanced: How does fluorination at the 6-position impact the compound’s pharmacokinetic properties?

The fluoromethyl group:

  • Modulates lipophilicity : Introduces slight hydrophobicity (ΔcLogP +0.3–0.5) but maintains solubility via hydrogen bonding with the hydrochloride counterion .
  • Enhances metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism at adjacent carbons, as observed in spirocyclic kinase inhibitors .
  • Improves target engagement : Fluorine’s van der Waals interactions enhance binding affinity in hydrophobic pockets, as seen in GAK inhibitor SAR studies .

Advanced: What methodologies resolve contradictions in reaction yields during scale-up?

  • Design of Experiments (DoE) : Systematic optimization of parameters (e.g., temperature, stoichiometry) for azetidine ring formation in TBI-223 synthesis increased yield from 72% to 87% .
  • In-line analytics : Real-time monitoring via FTIR or HPLC detects intermediates, preventing side reactions (e.g., over-alkylation) .
  • Purification strategies : Gradient flash chromatography or recrystallization in EtOAc/hexane mixtures ensures >99% purity despite batch variability .

Advanced: How can structural modifications at the 3-position improve target selectivity?

  • Electrophilic substitution : Install functional groups (e.g., nitro, carboxyl) via Friedel-Crafts or Ullmann coupling to modulate electronic properties .
  • Spiro-ring expansion : Insertion of heteroatoms (e.g., oxygen, sulfur) alters ring strain and hydrogen-bonding capacity, as demonstrated in thietane-containing analogs .
  • Fluorine scan : Systematic replacement of hydrogen with fluorine at the 3-position identifies optimal steric and electronic profiles for kinase inhibition .

Advanced: What in vitro/in vivo models assess the compound’s toxicity profile?

  • In vitro : HepG2 cell assays for hepatotoxicity; hERG inhibition screening to evaluate cardiac risk .
  • In vivo : Rodent PK/PD studies monitor metabolite accumulation (e.g., fluorinated byproducts) and organ-specific toxicity .
  • Safety pharmacology : Tiered testing per ICH S7A/B guidelines, including CNS and respiratory function assessments in preclinical models .

Advanced: How is computational modeling used to predict spirocyclic compound behavior?

  • Docking studies : Molecular dynamics simulations align the fluoromethyl group with hydrophobic subpockets in target proteins (e.g., cyclin G-associated kinase) .
  • DFT calculations : Predict pKa (~8.5 for the azaspiro nitrogen) and optimize protonation states for membrane permeability .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and blood-brain barrier penetration based on fluorination patterns .

Advanced: What strategies mitigate racemization during asymmetric synthesis?

  • Chiral auxiliaries : Use tert-butylsulfinyl groups to induce enantioselectivity in azetidine ring formation, achieving >90% ee .
  • Enzymatic resolution : Lipase-catalyzed hydrolysis of ester intermediates separates enantiomers in related spirocyclic amines .

Advanced: How do spirocyclic scaffolds compare to bicyclic analogs in drug design?

  • Conformational rigidity : Spirocycles restrict rotational freedom, improving binding entropy over flexible bicyclic systems (e.g., 3-azabicyclo[3.2.0]heptane) .
  • Metabolic stability : Spiro[3.3]heptane derivatives show 2–3× longer half-life than bicyclic analogs in microsomal assays .

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